5-Fluoro-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide
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Overview
Description
5-Fluoro-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a fluorine atom, a hydroxyl group, and a phenylethoxy group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Nitration: Introduction of a nitro group to the benzene ring.
Reduction: Conversion of the nitro group to an amino group.
Fluorination: Introduction of a fluorine atom to the aromatic ring.
Hydroxylation: Addition of a hydroxyl group.
Amidation: Formation of the benzamide structure by reacting with an appropriate amine.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group.
Reduction: Reduction of the carbonyl group back to a hydroxyl group.
Substitution: Replacement of the fluorine atom with other substituents.
Hydrolysis: Breaking of the amide bond to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Hydrolysis: Acidic or basic conditions, using hydrochloric acid (HCl) or sodium hydroxide (NaOH), respectively.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while hydrolysis of the amide bond would produce a carboxylic acid and an amine.
Scientific Research Applications
5-Fluoro-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide involves its interaction with specific molecular targets. The presence of the fluorine atom and hydroxyl group allows it to form hydrogen bonds and engage in electrostatic interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide: Lacks the fluorine atom, which may affect its reactivity and biological activity.
5-Fluoro-2-hydroxybenzamide: Lacks the phenylethoxy group, which may influence its solubility and interaction with biological targets.
N-[3-(2-Phenylethoxy)phenyl]benzamide: Lacks both the fluorine and hydroxyl groups, resulting in different chemical and biological properties.
Uniqueness
The unique combination of the fluorine atom, hydroxyl group, and phenylethoxy group in 5-Fluoro-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide contributes to its distinct chemical reactivity and potential applications. The presence of these functional groups allows for specific interactions with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
648924-33-8 |
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Molecular Formula |
C21H18FNO3 |
Molecular Weight |
351.4 g/mol |
IUPAC Name |
5-fluoro-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide |
InChI |
InChI=1S/C21H18FNO3/c22-16-9-10-20(24)19(13-16)21(25)23-17-7-4-8-18(14-17)26-12-11-15-5-2-1-3-6-15/h1-10,13-14,24H,11-12H2,(H,23,25) |
InChI Key |
WBBJMJRMYKHVLN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCOC2=CC=CC(=C2)NC(=O)C3=C(C=CC(=C3)F)O |
Origin of Product |
United States |
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